2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine
Overview
Description
2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Also known as CFTR inhibitor-172, this compound has been extensively studied for its mechanism of action and its ability to modulate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine involves the inhibition of the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein. This protein is responsible for the transport of chloride ions across cell membranes, and its dysfunction is associated with the development of cystic fibrosis. By inhibiting the activity of the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein, 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine can potentially improve the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine are primarily related to its inhibition of the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein. This inhibition can lead to an increase in the concentration of chloride ions in the extracellular fluid, which can have downstream effects on various physiological processes. Additionally, 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine has been shown to have anti-inflammatory properties, which may be relevant to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine in lab experiments is its specificity for the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein. This specificity allows for precise modulation of the activity of this protein, which can be useful in studying its role in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine. One area of interest is the development of more potent and selective inhibitors of the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein, which may have improved therapeutic potential for the treatment of cystic fibrosis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other disease states. Finally, research is needed to explore the potential toxicity of this compound and to identify any potential side effects that may limit its use in clinical settings.
Scientific Research Applications
2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to inhibit the activity of the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein, which is involved in the transport of chloride ions across cell membranes. This inhibition has potential therapeutic applications in the treatment of cystic fibrosis, a genetic disease that affects the respiratory and digestive systems.
properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S/c13-11-5-9(14)2-1-8(11)7-19-12-4-3-10(6-15-12)16(17)18/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBWUHVDPDDYDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CSC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-5-nitropyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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